tert-Butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a tert-butylsulfonyl group attached to the carbon atom at the 3-position of the azetidine ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include various substituted azetidines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include sulfides.
Scientific Research Applications
tert-Butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor to bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The sulfonyl group is highly electron-withdrawing, making the carbon atom at the 3-position of the azetidine ring more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the azetidine ring .
Comparison with Similar Compounds
- tert-Butyl 3-(methylsulfonyl)azetidine-1-carboxylate
- tert-Butyl 3-(phenylsulfonyl)azetidine-1-carboxylate
- tert-Butyl 3-(methanesulfonyl)azetidine-1-carboxylate
Comparison: tert-Butyl 3-(tert-butylsulfonyl)azetidine-1-carboxylate is unique due to the presence of the bulky tert-butylsulfonyl group, which imparts steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of sterically demanding molecules .
Properties
IUPAC Name |
tert-butyl 3-tert-butylsulfonylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4S/c1-11(2,3)17-10(14)13-7-9(8-13)18(15,16)12(4,5)6/h9H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBWBVXGYAPVFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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